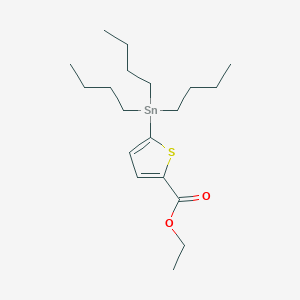
Ethyl 5-tributylstannylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester is an organotin compound with the molecular formula C19H34O2SSn It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tributylstannyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester typically involves the stannylation of thiophene derivatives. One common method is the palladium-catalyzed stannylation reaction, where a thiophene derivative is reacted with a tributylstannyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Such as alkyl or aryl halides for substitution reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Thiophene Sulfoxides and Sulfones: Formed through oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of 5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the thiophene ring. The tributylstannyl group acts as a leaving group in substitution reactions, while the thiophene ring can undergo electrophilic aromatic substitution and oxidation reactions. These properties make the compound versatile in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
5-Trimethylstannanyl-thiophene-2-carboxylic acid ethyl ester: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
5-Triphenylstannanyl-thiophene-2-carboxylic acid ethyl ester: Similar structure but with a triphenylstannyl group instead of a tributylstannyl group.
Uniqueness
5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester is unique due to the presence of the tributylstannyl group, which provides distinct steric and electronic properties compared to other stannylated thiophene derivatives. This uniqueness allows for specific reactivity and applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C19H34O2SSn |
|---|---|
Peso molecular |
445.2 g/mol |
Nombre IUPAC |
ethyl 5-tributylstannylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-9-7(8)6-4-3-5-10-6;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
WBTLIKGZIGXPFS-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


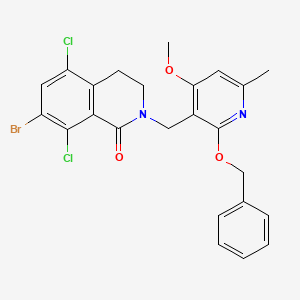
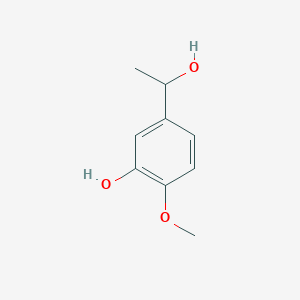
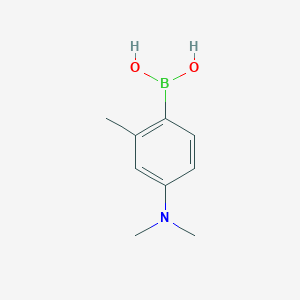
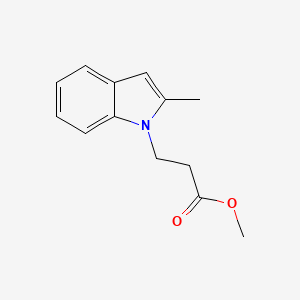
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)
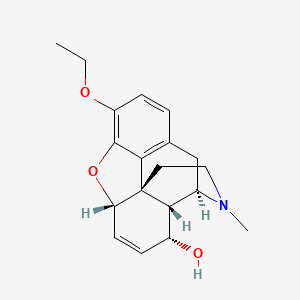
![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
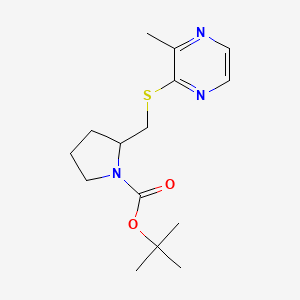

![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)



![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
